Methyl 2-(2-bromobenzofuran-5-yl)acetate molecular weight and exact mass
Methyl 2-(2-bromobenzofuran-5-yl)acetate molecular weight and exact mass
Comprehensive Physicochemical Profiling and Exact Mass Determination of Methyl 2-(2-bromobenzofuran-5-yl)acetate
Introduction
Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of anti-arrhythmic, antimicrobial, and anti-inflammatory agents. Among these, Methyl 2-(2-bromobenzofuran-5-yl)acetate (CAS: 1421949-03-2) is a highly versatile synthetic intermediate. The presence of the bromine atom at the C2 position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), while the methyl acetate moiety at C5 allows for further derivatization into functionalized acids or amides.
For researchers synthesizing or isolating this compound, rigorous structural validation is paramount. This whitepaper provides an in-depth technical guide on the physicochemical properties of Methyl 2-(2-bromobenzofuran-5-yl)acetate, focusing specifically on the critical distinction between its molecular weight and exact mass, and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its characterization.
The Dichotomy of Mass: Molecular Weight vs. Exact Mass
In routine laboratory settings, "molecular weight" (MW) is often used interchangeably with mass. However, in mass spectrometry, this conflation leads to critical analytical errors.
The molecular weight of Methyl 2-(2-bromobenzofuran-5-yl)acetate is 269.09 g/mol [1]. This value is calculated using the standard atomic weights of its constituent elements, which reflect the abundance-weighted average of all stable isotopes found in nature.
Conversely, the exact mass (or monoisotopic mass) is 267.9735 Da [1]. This value is calculated using only the mass of the most abundant isotope for each element (i.e., ¹²C, ¹H, ¹⁶O, and ⁷⁹Br).
Causality Check: Why is there a >1 Da discrepancy between the MW and the exact mass? The deviation is driven almost entirely by the halogen. Bromine exists in nature as two nearly equiproportionate isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The abundance-weighted average atomic weight of bromine is ~79.90 g/mol , which skews the overall molecular weight higher. However, a mass spectrometer does not measure averages; it measures discrete ions. Therefore, the primary molecular ion peak corresponds to the molecule containing ⁷⁹Br, yielding the monoisotopic mass of 267.9735 Da.
Table 1: Physicochemical and Isotopic Profile
| Parameter | Value |
| Chemical Name | Methyl 2-(2-bromobenzofuran-5-yl)acetate |
| CAS Registry Number | 1421949-03-2 |
| Molecular Formula | C11H9BrO3 |
| Molecular Weight (Average) | 269.09 g/mol |
| Exact Mass (Monoisotopic) | 267.9735 Da |
| Topological Polar Surface Area | ~35.5 Ų |
| Rotatable Bonds | 3 |
Isotopic Signatures and Mass Defect Analysis
When analyzing Methyl 2-(2-bromobenzofuran-5-yl)acetate via HRMS, the isotopic distribution is just as diagnostic as the exact mass itself. Because of the ~1:1 natural abundance of ⁷⁹Br and ⁸¹Br, the mass spectrum will exhibit a highly characteristic "doublet" separated by exactly 1.998 Da (the mass difference between ⁸¹Br and ⁷⁹Br).
Identifying this M and M+2 pattern is a self-validating mechanism in structural elucidation. If the M+2 peak is absent or does not exhibit a ~97% relative intensity compared to the monoisotopic (M) peak, the presence of bromine can be definitively ruled out [3].
Figure 2: Logical relationship of bromine isotopes generating the characteristic MS doublet.
Experimental Protocol: LC-ESI-HRMS Exact Mass Determination
To accurately measure the exact mass of Methyl 2-(2-bromobenzofuran-5-yl)acetate, a High-Resolution Mass Spectrometry (HRMS) workflow utilizing Electrospray Ionization (ESI) is required. The following protocol is designed to be self-validating, incorporating internal calibration to achieve < 5 ppm mass accuracy [2].
Step 1: Sample Preparation
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Protocol: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL.
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Causality: Methanol serves as an ideal protic solvent that completely solvates the moderately lipophilic benzofuran core while remaining fully compatible with reverse-phase mobile phases. The low concentration (1 µg/mL) prevents detector saturation and minimizes space-charge effects in the ion trap/TOF analyzer, which can artificially shift mass readings.
Step 2: Chromatographic Separation
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Protocol: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Elute using a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both modified with 0.1% Formic Acid.
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Causality: The C18 stationary phase effectively retains the aromatic system. The addition of 0.1% Formic Acid is critical; it lowers the pH of the mobile phase, ensuring an abundance of free protons to facilitate ionization in the subsequent step.
Step 3: Electrospray Ionization (ESI+)
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Protocol: Operate the ESI source in positive ion mode (ESI+).
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Causality: ESI is a "soft" ionization technique that transfers ions from the liquid phase to the gas phase with minimal internal energy transfer, preventing the premature in-source cleavage of the labile ester bond [2]. In the acidic environment, the ester carbonyl oxygen and the furan oxygen act as strong hydrogen bond acceptors, readily picking up a proton to form a stable [M+H]⁺ ion.
Step 4: High-Resolution Detection and Internal Calibration
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Protocol: Analyze the ions using a Time-of-Flight (TOF) or Orbitrap mass analyzer set to a mass resolution of >30,000 (FWHM). Co-infuse a lock-mass calibrant (e.g., Leucine Enkephalin, exact mass [M+H]⁺ = 556.2766 Da).
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Causality: Environmental fluctuations (temperature, electronics) cause microscopic drifts in the mass analyzer's calibration. The continuous co-infusion of a known lock-mass provides a real-time reference point. The software dynamically corrects the mass axis against the lock-mass, ensuring the final measurement of the target compound remains within the stringent < 5 ppm error margin required for publication-quality exact mass validation.
Figure 1: Step-by-step LC-ESI-HRMS workflow for exact mass determination.
Data Interpretation and Validation
Upon successful execution of the protocol, the primary molecular ion [M+H]⁺ should be observed at m/z 268.9808 (calculated as 267.9735 Da + 1.0073 Da for the added proton). The corresponding ⁸¹Br isotope peak will appear at m/z 270.9788 .
To validate the result, calculate the mass error using the following formula: Mass Error (ppm) =[(Measured Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000
A self-validating system will consistently yield a mass error of ≤ 5 ppm, confirming the elemental composition of C11H9BrO3 beyond a reasonable doubt and ensuring the structural integrity of the synthesized or isolated batch.
References
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Analytical Chemistry. "Exact Mass Measurement of Polar Organic Molecules at Low Resolution Using Electrospray Ionization and a Quadrupole Mass Spectrometer". ACS Publications. URL: [Link]
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Environmental Science & Technology. "Identification of Novel Brominated Compounds in Flame Retarded Plastics Containing TBBPA by Combining Isotope Pattern and Mass Defect Cluster Analysis". ACS Publications. URL: [Link]
